![molecular formula C12H15Cl2NO2S B3019892 2,5-dichloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide CAS No. 1396768-82-3](/img/structure/B3019892.png)
2,5-dichloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide
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Description
The compound "2,5-dichloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide" is a benzamide derivative, a class of compounds known for their biological activity and potential pharmaceutical applications. Benzamides are amides where the amino group is directly attached to a benzene ring. They often exhibit a range of biological activities and are of interest in medicinal chemistry for drug development.
Synthesis Analysis
The synthesis of benzamide derivatives can be achieved through various methods. For instance, the condensing agent N,N'-carbonyldi[2(3H)-benzoxazolethione] has been used for the preparation of amides under mild conditions, which could potentially be applied to the synthesis of the compound . Additionally, the synthesis of related compounds such as 2,2'-dithiobis(benzamide) derivatives has been reported, indicating that the synthesis of benzamide derivatives with sulfur-containing substituents, similar to the methylthio group in the target compound, is feasible .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be characterized using various spectroscopic techniques. For example, the crystal structure analysis, spectral IR, NMR, and UV-Vis investigations, along with DFT calculations, have been used to study the structure of a related compound, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide . These techniques could be applied to determine the molecular structure of "this compound" and to understand its electronic properties and potential reactivity.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including condensation, cyclocondensation, and reactions with aldehydes, as demonstrated in the synthesis of 2-hydroxy-N(5-methylene-4-oxo-2-aryl-thiazolidin-3-yl)-benzamides . The presence of functional groups such as hydroxy, methylthio, and chloro substituents in the target compound suggests that it may also participate in similar reactions, which could be explored for the synthesis of novel derivatives or for functionalization purposes.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For instance, the presence of chlorine atoms and hydrogen bonding capabilities, as seen in N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, affects their solubility, melting points, and potential for forming crystal structures . The target compound's dichloro and hydroxy substituents, along with its potential for intramolecular hydrogen bonding, would likely impact its physical properties and solubility in various solvents.
Mechanism of Action
Mode of Action
It is known that benzamide derivatives can interact with various biological targets and induce changes in cellular processes .
Biochemical Pathways
Benzamide, a related compound, has been utilized to study the mechanism of photocatalytic decomposition of aqueous solution of acetic acid, acetamide, and acetonitrile in the presence of semiconductors
Pharmacokinetics
It is known that benzamide is combustible and incompatible with strong oxidising agents and strong bases . On combustion and thermal decomposition, it emits nitrogen oxides, carbon monoxide, and carbon dioxide .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Benzamide, for instance, reacts with azo and diazo compounds to generate toxic gases . It forms flammable gases with strong reducing agents . Mixing with dehydrating agents such as P2O5 or SOCl2 generates the corresponding nitrile . Combustion generates toxic mixed oxides of nitrogen (NOx) . Similar environmental factors may also influence the action of “2,5-dichloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide”.
Safety and Hazards
properties
IUPAC Name |
2,5-dichloro-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO2S/c1-12(17,7-18-2)6-15-11(16)9-5-8(13)3-4-10(9)14/h3-5,17H,6-7H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZXRPTWZKDZJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(C=CC(=C1)Cl)Cl)(CSC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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